molecular formula C12H13N3O2 B11712902 N-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide

N-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B11712902
M. Wt: 231.25 g/mol
InChI Key: UWURYCRQHPDXDF-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a pyrazole carboxamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the condensation of 4-methoxyaniline with 1-methyl-1H-pyrazole-3-carboxylic acid. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, its inhibition of kinases can interfere with cell signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
  • N-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
  • N-(4-Methoxyphenyl)sulfonyl-D-alanine

Uniqueness

N-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of a methoxyphenyl group and a pyrazole carboxamide moiety. This structure imparts specific chemical properties that make it particularly effective as an enzyme inhibitor and a building block for more complex molecules. Its versatility in undergoing various chemical reactions also adds to its uniqueness .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H13N3O2/c1-15-8-7-11(14-15)12(16)13-9-3-5-10(17-2)6-4-9/h3-8H,1-2H3,(H,13,16)

InChI Key

UWURYCRQHPDXDF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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